Technical Guide: FAUC 365 – Mechanism, Pharmacology, and Experimental Utility
Technical Guide: FAUC 365 – Mechanism, Pharmacology, and Experimental Utility
Topic: FAUC 365: Dopamine D3 Receptor Antagonist Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FAUC 365 is a high-affinity, highly selective dopamine D3 receptor (D3R) antagonist.[1] Chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide , it represents a critical tool compound in neuropsychopharmacology. Unlike non-selective neuroleptics, FAUC 365 distinguishes between the D3 and D2 receptor subtypes with a selectivity ratio exceeding 1,000-fold, enabling precise interrogation of D3R function in schizophrenia, addiction, and cognitive disorders.
This guide details the pharmacological profile, molecular mechanism of action, and validated experimental protocols for utilizing FAUC 365 in research.
Pharmacological Profile[2][3][4][5]
Binding Affinity and Selectivity
FAUC 365 is characterized by sub-nanomolar affinity for the human D3 receptor. Its structural design leverages the "dual-binding" pharmacophore, where the 2,3-dichlorophenylpiperazine moiety occupies the orthosteric binding site, and the benzo[b]thiophene extension interacts with secondary binding pockets (likely extracellular loops) to confer subtype selectivity.
Table 1: Binding Affinity Profile (
| Receptor Subtype | Affinity ( | Selectivity Ratio (vs. D3) |
| Dopamine D3 | 0.5 ± 0.1 | 1 |
| Dopamine D2 (Short) | 2,600 | ~5,200 |
| Dopamine D2 (Long) | 3,600 | ~7,200 |
| Dopamine D4.4 | 340 | ~680 |
| Serotonin 5-HT1A | 360 | ~720 |
Data aggregated from Bettinetti et al. (2002) and subsequent validation studies.
Structural Determinants
The high selectivity arises from the specific linker length (butyl chain) and the lipophilic benzo[b]thiophene cap. The 2,3-dichlorophenyl substitution on the piperazine ring is critical for high affinity to D2-like receptors, while the carboxamide linker and aromatic tail provide the steric bulk that prevents high-affinity binding to the D2 receptor's more constrained extracellular vestibule.
Mechanism of Action (Core Signaling)
Orthosteric Antagonism
FAUC 365 functions as a competitive, neutral antagonist at the D3 receptor. It binds to the orthosteric site, preventing the docking of endogenous dopamine.
Signal Transduction Blockade
The D3 receptor couples primarily to
-
Inhibition of Adenylyl Cyclase (AC): Reducing intracellular cAMP.
-
Activation of MAPK/ERK: Via
subunit release. -
Ion Channel Modulation: Activation of GIRK channels (
efflux) and inhibition of voltage-gated channels.
FAUC 365 Action: By occupying the receptor, FAUC 365 blocks these cascades. In systems with high constitutive activity, it stabilizes the inactive receptor conformation (
Pathway Visualization
The following diagram illustrates the D3R signaling cascade and the specific node of blockade by FAUC 365.
Caption: FAUC 365 competes with Dopamine for the D3R orthosteric site, preventing Gi/o-mediated inhibition of cAMP and downstream ERK activation.
Experimental Validation Protocols
To validate FAUC 365 activity in your specific model, use the following self-validating protocols. These are designed to confirm both affinity and functional antagonism.
Protocol A: [35S]GTP S Binding Assay
Purpose: To demonstrate functional antagonism by measuring the blockade of G-protein activation.
Materials:
-
Membranes from CHO-D3R or HEK-D3R stable cell lines.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 1 mM EDTA, 100 mM NaCl, 10 M GDP. -
Radioligand: [35S]GTP
S (~0.1 nM). -
Agonist: Quinpirole (1
M).
Workflow:
-
Preparation: Thaw membranes and dilute in Assay Buffer.
-
Incubation (Antagonist Mode):
-
Pre-incubate membranes with varying concentrations of FAUC 365 (
to M) for 30 minutes at 25°C. -
Control 1 (Basal): Buffer only (no agonist, no antagonist).
-
Control 2 (Max): Quinpirole (1
M) only. -
Control 3 (Non-specific): Unlabeled GTP
S (10 M).
-
-
Stimulation: Add Quinpirole (1
M final) and [35S]GTP S to all wells (except basal). -
Reaction: Incubate for 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
.
Success Criteria: FAUC 365 should dose-dependently inhibit the Quinpirole-induced signal back to basal levels with an
Protocol B: cAMP Accumulation Assay
Purpose: To measure downstream functional blockade in whole cells.
Workflow:
-
Cell Seeding: Seed CHO-D3R cells (2,000 cells/well) in 384-well plates.
-
Stimulation Buffer: HBSS + 500
M IBMX (phosphodiesterase inhibitor). -
Treatment:
-
Add Forskolin (10
M) to all wells to raise basal cAMP. -
Add Dopamine (EC80 concentration) to stimulate D3R (which will lower the Forskolin-induced cAMP).
-
Add FAUC 365 dilution series.
-
-
Mechanism Check:
-
No FAUC 365: Dopamine suppresses Forskolin signal.
-
With FAUC 365: Dopamine effect is blocked; cAMP levels remain high (equal to Forskolin alone).
-
-
Detection: Use TR-FRET (e.g., HTRF or Lance) cAMP detection kit.
Experimental Decision Tree
Caption: Decision matrix for selecting the appropriate validation assay based on research goals.
Synthesis & Chemistry
For researchers requiring custom synthesis or modification, the synthesis of FAUC 365 follows a convergent route described by Bettinetti et al. (2002).
Chemical Structure:
Synthetic Route Summary:
-
Fragment A: Benzo[b]thiophene-2-carboxylic acid .
-
Fragment B: 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine .
-
Coupling: The carboxylic acid (A) is activated (typically via acid chloride formation with thionyl chloride or direct amide coupling using EDC/HOBt) and reacted with the primary amine of the piperazine linker (B).
-
Purification: The resulting crude is purified via column chromatography (Silica gel,
/MeOH) and often converted to the hydrochloride salt for improved water solubility.
Therapeutic Implications & Research Utility[1][5][6]
Cognitive Enhancement (ADHD & Schizophrenia)
FAUC 365 has demonstrated significant utility in reversing cognitive deficits associated with hyperdopaminergic states.
-
Key Study: In Dopamine Transporter Knockdown (DAT-KD) mice—a model for mania and ADHD—FAUC 365 (1–10 mg/kg, i.p.) successfully prevented memory impairment in the Novel Object Recognition (NOR) test.
-
Mechanism: By blocking postsynaptic D3 receptors in the prefrontal cortex and nucleus accumbens, FAUC 365 normalizes the dopaminergic "noise" that disrupts cognitive processing in these models.
Addiction Models
Due to the high density of D3 receptors in the nucleus accumbens (shell), FAUC 365 is a prime candidate for investigating the "craving" component of addiction.
-
Application: It is used to block cue-induced reinstatement of drug-seeking behavior (cocaine, nicotine) without affecting basal locomotor activity, a key advantage over D2 antagonists which often induce catalepsy.
Handling & Storage
-
Solubility: Soluble in DMSO (>10 mM). Poor water solubility; requires pH adjustment or co-solvents (e.g., Tween-80) for aqueous saline formulations.
-
Storage: Solid powder is stable at -20°C for >2 years. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.
References
-
Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[2] Journal of Medicinal Chemistry, 45(21), 4594–4597.[2]
-
Chang, P. K., Yu, L., & Chen, J. C. (2018). Dopamine D3 receptor blockade rescues hyper-dopamine activity-induced deficit in novel object recognition memory. Neuropharmacology, 133, 216–223.
-
Gross, G., & Drescher, K. (2012). The role of dopamine D3 receptors in antipsychotic activity and cognitive functions. Handbook of Experimental Pharmacology, (213), 167–210.
-
Sokoloff, P., & Le Foll, B. (2017). The dopamine D3 receptor, a quarter century later. European Journal of Neuroscience, 45(1), 2–19.
